

Physical and chemical properties of 1,5-Diphenyl-1H-pyrazole

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Compound of Interest

Compound Name: 1,5-Diphenyl-1H-pyrazole

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An In-Depth Technical Guide to **1,5-Diphenyl-1H-pyrazole**: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This guide provides a comprehensive technical overview of **1,5-Diphenyl-1H-pyrazole**, a key derivative within this class. We will explore its fundamental physical and chemical properties, detail robust synthetic and characterization protocols, and discuss its reactivity and significance as a building block for novel therapeutic agents and agrochemicals.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile heterocyclic compound.

Molecular Structure and Physicochemical Profile

1,5-Diphenyl-1H-pyrazole is an aromatic heterocyclic compound featuring a five-membered pyrazole ring substituted with phenyl groups at the N1 and C5 positions.[2] This substitution pattern imparts significant thermal stability and a specific stereochemical arrangement that influences its reactivity and biological interactions. The phenyl groups contribute to the molecule's lipophilicity, a key parameter in drug design.

Caption: 2D structure of **1,5-Diphenyl-1H-pyrazole**.

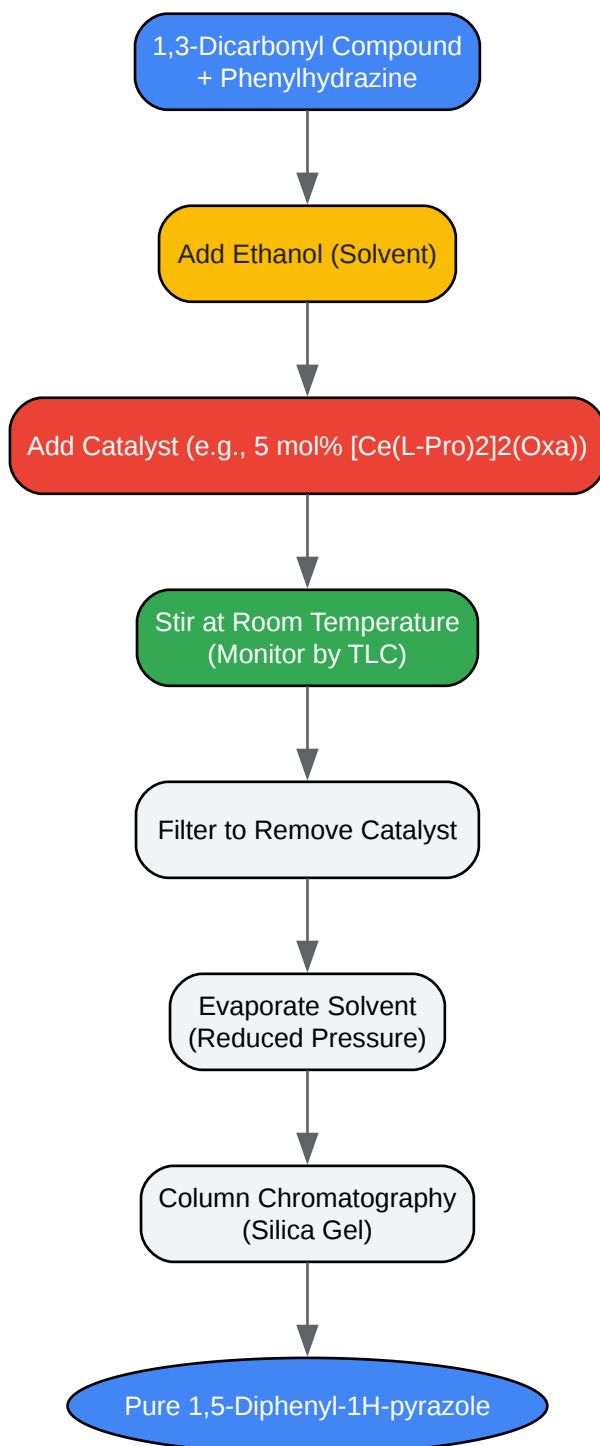
Table 1: Physicochemical Properties of 1,5-Diphenyl-1H-pyrazole

Property	Value	Source
IUPAC Name	1,5-diphenyl-1H-pyrazole	[2]
CAS Number	6831-89-6	[2][4]
Molecular Formula	C ₁₅ H ₁₂ N ₂	[2][5]
Molecular Weight	220.28 g/mol	[2]
Appearance	Solid, typically off-white to yellow	[2][6]
Melting Point	86-90 °C (for a trifluoromethyl derivative)	[6]
Solubility	Moderately soluble in organic solvents.	[2]
InChI	InChI=1/C15H12N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-12H	[2]

Crystal Structure Insights: Single-crystal X-ray diffraction studies on pyrazole derivatives reveal important conformational details. For instance, in a related dinitrophenyl derivative, the phenyl rings attached to the pyrazole core are not coplanar with the central ring.[7] The dihedral angles are significant, with the phenyl group at the C5 position having a dihedral angle of 9.4(1) ° and the group at the N1 position having an angle of 46.95(5)° relative to the pyrazole ring.[7] This twisted conformation is a critical feature that governs how the molecule packs in a solid state and interacts with biological targets.

Synthesis and Purification

The most common and efficient method for synthesizing 1,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a substituted hydrazine.[8]



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Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of Pyrazole Derivatives

This protocol is adapted from a general procedure for synthesizing pyrazole derivatives using a cerium catalyst.^[6]

Materials:

- 1,3-Dicarbonyl compound (e.g., 1,3-diphenylpropane-1,3-dione) (1.0 mmol)
- Phenylhydrazine (1.0 mmol)
- Ethanol (10 mL)
- $[\text{Ce}(\text{L-Pro})_2]_2(\text{Oxa})$ catalyst (5 mol %)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane-ethyl acetate mixture)
- 25 mL Round-bottomed flask
- Magnetic stirrer
- TLC plates (silica gel 60 F254)

Procedure:

- **Reaction Setup:** To a 25 mL round-bottomed flask, add the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol).
- **Solvent Addition:** Add 10 mL of ethanol to the flask.
- **Catalyst Addition:** Introduce a catalytic amount of $[\text{Ce}(\text{L-Pro})_2]_2(\text{Oxa})$ (5 mol %).

- Causality Note: Ethanol is selected as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for reactions that may require heating. The catalyst, a Lewis acid, activates the carbonyl group, facilitating the initial nucleophilic attack by hydrazine and accelerating the condensation and subsequent cyclization steps.
- Reaction: Stir the mixture at room temperature.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
 - Trustworthiness Note: TLC is a critical self-validating step. By comparing the reaction mixture spot to the spots of the starting materials, one can unequivocally determine when the reactants have been consumed and the reaction is complete, preventing premature workup or unnecessary reaction time.
- Catalyst Removal: Once the reaction is complete as indicated by TLC, filter the reaction mixture to remove the solid catalyst.
- Solvent Removal: Evaporate the remaining solvent from the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography over silica gel to afford the pure pyrazole derivative.^[6]

Spectroscopic Characterization

Structural elucidation and confirmation of **1,5-Diphenyl-1H-pyrazole** and its derivatives are routinely achieved using a combination of spectroscopic techniques.

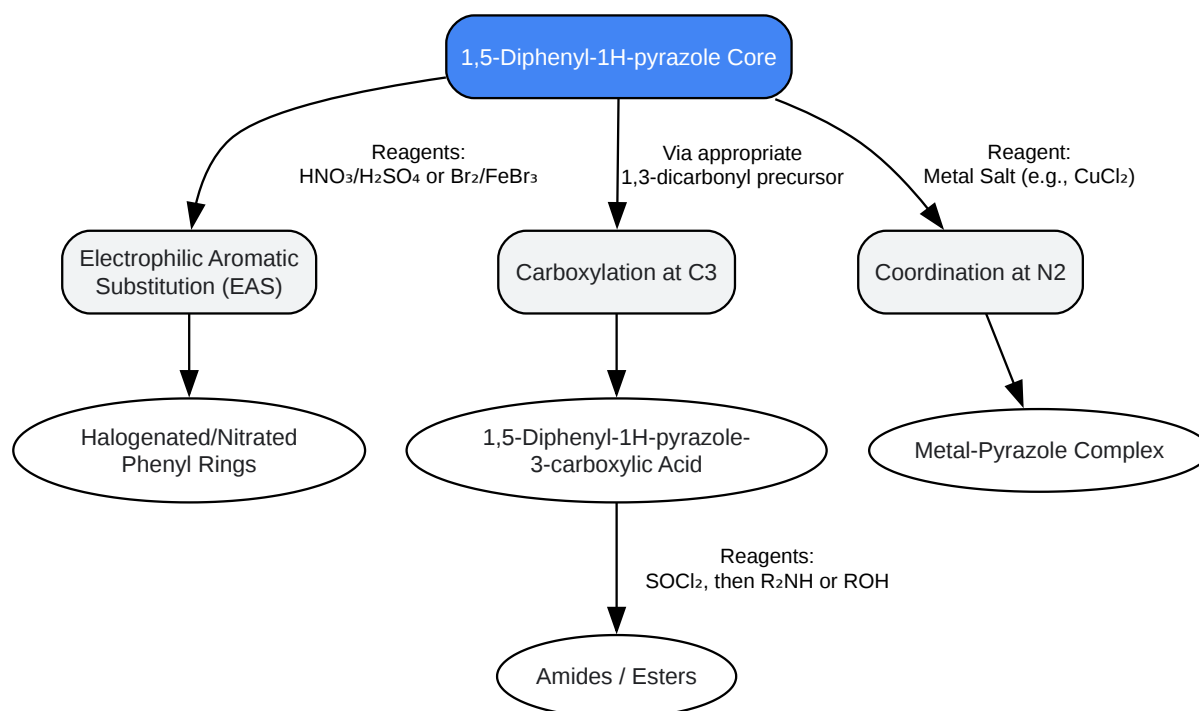
Table 2: Spectroscopic Data for Phenyl-Substituted Pyrazoles

Technique	Observed Features (for related derivatives)	Source
^1H NMR	δ 7.2-7.4 ppm (m): Multiplet corresponding to the overlapping signals of the 10 aromatic protons from the two phenyl rings. δ 6.3-7.1 ppm (s): Singlet for the proton at the C3 or C4 position of the pyrazole ring. For methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate, this signal appears at 7.06 ppm.	[6] [9]
^{13}C NMR	δ 140-150 ppm: Signals for the C3 and C5 carbons of the pyrazole ring. δ 125-130 ppm: A cluster of signals for the aromatic carbons of the phenyl groups. δ 105-110 ppm: Signal for the C4 carbon of the pyrazole ring. For methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate, this appears at 110.0 ppm.	[6] [9]
FT-IR	$\sim 3050\text{ cm}^{-1}$: C-H stretching (aromatic). $\sim 1597\text{ cm}^{-1}$: C=C stretching (aromatic ring). $\sim 1520\text{ cm}^{-1}$: C=N stretching (pyrazole ring).	[10] [11]
Mass Spec (ESI)	$m/z = 221\text{ [M+H]}^+$: For the parent compound $\text{C}_{15}\text{H}_{12}\text{N}_2$. Derivatives show corresponding molecular ion peaks (e.g., $m/z = 235\text{ [M+H]}^+$ for the 3-methyl derivative).	[6] [12]

Chemical Reactivity and Derivatization

The **1,5-Diphenyl-1H-pyrazole** scaffold is synthetically versatile, offering multiple sites for chemical modification to modulate its biological and physical properties.

- **Electrophilic Substitution:** The two phenyl rings can undergo classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation), although the reactivity is influenced by the electron-withdrawing nature of the pyrazole ring.^[2]
- **Modification at C3 and C4:** The carbon atoms of the pyrazole ring can be functionalized. For example, starting from appropriate precursors, derivatives such as **1,5-diphenyl-1H-pyrazole-3-carboxylic acid** can be synthesized, providing a handle for forming amides and esters.^{[13][14]}
- **Coordination Chemistry:** The nitrogen atom at the 2-position possesses a lone pair of electrons, allowing the pyrazole to act as a ligand and coordinate with metal ions, leading to the development of new catalysts or materials.^[2]



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